molecular formula CH11MgO9- B13888405 Magnesium;carbonate;hydroxide;pentahydrate

Magnesium;carbonate;hydroxide;pentahydrate

Katalognummer: B13888405
Molekulargewicht: 191.40 g/mol
InChI-Schlüssel: PWRJGELXVCNTCM-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium carbonate hydroxide pentahydrate is an inorganic compound with the chemical formula ((\text{MgCO}_3)_4 \cdot \text{Mg(OH)}_2 \cdot 5\text{H}_2\text{O}). It is a white, crystalline solid that is commonly used in various industrial and pharmaceutical applications. This compound is known for its stability and unique properties, making it a valuable material in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium carbonate hydroxide pentahydrate can be synthesized through several methods. One common method involves the reaction of magnesium chloride with sodium carbonate in the presence of water. The reaction can be represented as follows: [ 5 \text{MgCl}_2 + 5 \text{Na}_2\text{CO}_3 + 5 \text{H}_2\text{O} \rightarrow \text{Mg}_4(\text{CO}_3)_3(\text{OH})_2 \cdot 3\text{H}_2\text{O} + \text{Mg(HCO}_3)_2 ]

Industrial Production Methods: In industrial settings, magnesium carbonate hydroxide pentahydrate is often produced by the carbonation of magnesium hydroxide. This process involves the reaction of magnesium hydroxide with carbon dioxide under controlled temperature and pressure conditions. The resulting product is then purified and crystallized to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium carbonate hydroxide pentahydrate undergoes several types of chemical reactions, including:

    Decomposition: When heated, it decomposes to form magnesium oxide, carbon dioxide, and water.

    Acid-Base Reactions: It reacts with acids to form magnesium salts, carbon dioxide, and water.

    Hydration/Dehydration: It can lose or gain water molecules under different conditions.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Sodium hydroxide.

    Temperature: Decomposition typically occurs at elevated temperatures.

Major Products:

    Magnesium Oxide: Formed upon decomposition.

    Magnesium Salts: Formed in reactions with acids.

Wissenschaftliche Forschungsanwendungen

Magnesium carbonate hydroxide pentahydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.

    Biology: Employed in the study of biological processes and as a component in certain biochemical assays.

    Medicine: Utilized as an antacid and in the formulation of pharmaceutical products.

    Industry: Used in the production of rubber, cosmetics, and as a fire retardant.

Wirkmechanismus

The mechanism of action of magnesium carbonate hydroxide pentahydrate involves its ability to neutralize acids. When it reacts with hydrochloric acid in the stomach, it forms magnesium chloride, carbon dioxide, and water, thereby reducing acidity. This neutralization reaction is the basis for its use as an antacid.

Vergleich Mit ähnlichen Verbindungen

    Magnesium Carbonate: (\text{MgCO}_3)

    Magnesium Hydroxide: (\text{Mg(OH)}_2)

    Calcium Carbonate: (\text{CaCO}_3)

Comparison:

    Magnesium Carbonate Hydroxide Pentahydrate vs. Magnesium Carbonate: The former contains additional hydroxide and water molecules, making it more stable and versatile in certain applications.

    Magnesium Carbonate Hydroxide Pentahydrate vs. Magnesium Hydroxide: The presence of carbonate groups in the former allows it to participate in a wider range of chemical reactions.

    Magnesium Carbonate Hydroxide Pentahydrate vs. Calcium Carbonate: Magnesium compounds generally have better solubility in water compared to calcium compounds, making them more suitable for certain applications.

Eigenschaften

Molekularformel

CH11MgO9-

Molekulargewicht

191.40 g/mol

IUPAC-Name

magnesium;carbonate;hydroxide;pentahydrate

InChI

InChI=1S/CH2O3.Mg.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-3

InChI-Schlüssel

PWRJGELXVCNTCM-UHFFFAOYSA-K

Kanonische SMILES

C(=O)([O-])[O-].O.O.O.O.O.[OH-].[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.